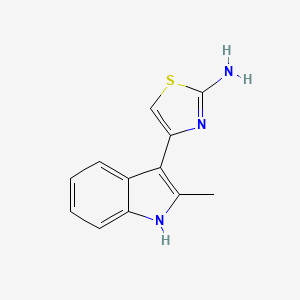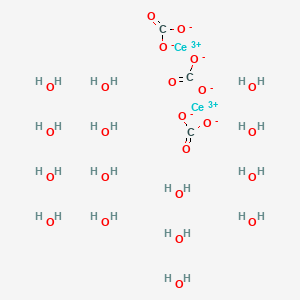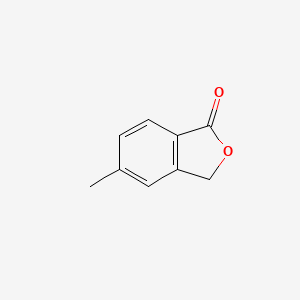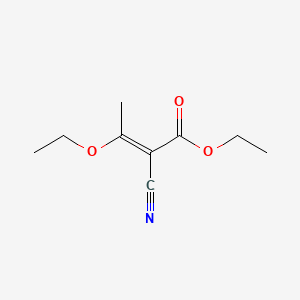
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Overview
Description
4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a novel chemical compound that has recently been identified as having potential applications in scientific research. It is a member of the thiazol-2-ylamines family, and is composed of a heterocyclic aromatic ring system, with a methyl group attached to the nitrogen atom of the indole ring. This compound has been found to possess interesting biochemical and physiological effects, and has been proposed for use in a variety of laboratory experiments.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A series of thiazoline hybrids, including compounds related to 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, has been synthesized and studied for their activity against HIV-1 reverse transcriptase. These compounds exhibit inhibitory effects on DNA polymerase and ribonuclease H, suggesting potential applications in HIV-1 treatment strategies (Meleddu et al., 2016).
Antimicrobial and Anticancer Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have been developed, showing significant antimicrobial activity against various strains and cytotoxicity against cancer cell lines. This highlights the potential of thiazol-2-ylamine derivatives in developing new antimicrobial and anticancer therapies (Gür et al., 2020).
Enzyme Inhibition and Cellular Activity
Research into indole-based dynamin GTPase inhibitors has identified compounds with significant potency. These findings suggest applications in studying dynamin-dependent processes and diseases (Gordon et al., 2013).
Anti-inflammatory Agents
The synthesis of various thiadiazino indoles has shown notable anti-inflammatory and analgesic activities. Such compounds could be explored further for the development of new anti-inflammatory drugs (Bhati & Kumar, 2008).
Antiviral and Antibacterial Activity
Thiazolinone and thiazolidinone analogues of antibacterial antibiotics have demonstrated in vitro activity against RNA viruses and bacteria, opening avenues for the creation of new antiviral and antibacterial agents (Harnden et al., 1978).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins likeProstaglandin G/H synthase 1 and Phospholipase A2 . These proteins play crucial roles in inflammatory responses and cellular signaling.
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets through non-covalent interactions, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been reported to inhibit tubulin polymerization , which is a critical process in cell division and structure.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary significantly, affecting their bioavailability and therapeutic potential.
Result of Action
Similar compounds have demonstrated antiproliferative activities against various cancer cell lines . This suggests that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine may also have potential anticancer properties.
Properties
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-11(10-6-16-12(13)15-10)8-4-2-3-5-9(8)14-7/h2-6,14H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRJCZSXULOKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355535 | |
| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50825-19-9 | |
| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/no-structure.png)













